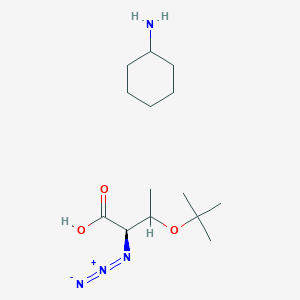
D-azidothreonine tert-butyl ether CHA salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-azidothreonine tert-butyl ether CHA salt is a complex organic compound with potential applications in various scientific fields. This compound features an azido group, a butanoic acid moiety, and a cyclohexanamine group, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-azidothreonine tert-butyl ether CHA salt typically involves multiple steps. One common method includes the protection of the hydroxyl group, followed by azidation and subsequent deprotection. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
D-azidothreonine tert-butyl ether CHA salt can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields amines, while oxidation can produce nitro compounds.
Applications De Recherche Scientifique
D-azidothreonine tert-butyl ether CHA salt has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of D-azidothreonine tert-butyl ether CHA salt involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. This property is exploited in various biochemical applications, including labeling and tracking biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid
- (2R)-2-azido-3-[(2-methylpropan-2-yl)oxy]pentanoic acid
Uniqueness
D-azidothreonine tert-butyl ether CHA salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C14H28N4O3 |
|---|---|
Poids moléculaire |
300.4 |
Synonymes |
cyclohexanaminium (2S,3R)-2-azido-3-tert-butoxybutanoate; N3-Thr(OtBu)-OH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















